4-Amino-4-methyl-cyclohexanol
Overview
Description
4-Amino-4-methyl-cyclohexanol is an organic compound with the molecular formula C7H15NO It is a derivative of cyclohexanol, where an amino group and a methyl group are substituted at the 4th position of the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Amino-4-methyl-cyclohexanol involves the catalytic hydrogenation of 4-methylcyclohexanone in the presence of ammonia. This reaction typically uses a platinum oxide catalyst in an aqueous solution . Another method involves the reduction of 4-methylcyclohexanone oxime using sodium in ethanol .
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of 4-methylcyclohexanone using a platinum oxide catalyst in an aqueous medium. The reaction conditions are optimized to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-4-methyl-cyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be further reduced to form cyclohexylamine derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: 4-Methylcyclohexanone or 4-methylcyclohexanal.
Reduction: Cyclohexylamine derivatives.
Substitution: Various N-substituted cyclohexanol derivatives.
Scientific Research Applications
4-Amino-4-methyl-cyclohexanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, such as Ambroxol hydrochloride.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 4-Amino-4-methyl-cyclohexanol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with biological receptors or enzymes. The exact pathways and molecular targets depend on the specific application and derivative being studied .
Comparison with Similar Compounds
Similar Compounds
4-Aminocyclohexanol: Similar structure but lacks the methyl group at the 4th position.
Cyclohexanol: The parent compound without the amino and methyl substitutions.
4-Methylcyclohexanol: Similar structure but lacks the amino group.
Uniqueness
4-Amino-4-methyl-cyclohexanol is unique due to the presence of both an amino group and a methyl group on the cyclohexane ring. This dual substitution imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
4-amino-4-methylcyclohexan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(8)4-2-6(9)3-5-7/h6,9H,2-5,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXJOQDOXLXUSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701302563 | |
Record name | cis-4-Amino-4-methylcyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701302563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923672-50-8 | |
Record name | cis-4-Amino-4-methylcyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701302563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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